N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)26-14-4-1-11(2-5-14)17(24)22-10-15(23)12-3-6-16-13(9-12)7-8-25-16/h1-6,9,15,23H,7-8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORQPJNRTSRCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps. One common method includes the cyclization of ortho-hydroxystilbenes into benzofurans using hypervalent iodine reagents . Another approach involves the use of metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs metal complex catalysis. For instance, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions . This method is advantageous due to its efficiency and the ability to recycle the catalyst without significant loss of activity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-yl derivatives, while reduction can produce dihydrobenzofuran compounds.
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for diseases such as hepatitis C and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can lead to improved insulin sensitivity and potential therapeutic effects for diabetes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide derivatives, enabling comparisons based on substituent effects, molecular properties, and hypothesized applications. Below is a detailed analysis of key analogs:
Structural Analogues from Literature
2.1.1 N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide ()
- Substituents: Pyrimidine ring linked to a 4-(trifluoromethoxy)phenylamino group and a hydroxyethyl chain.
- Key Differences: Replaces the dihydrobenzofuran moiety with a pyrimidine heterocycle, which may enhance hydrogen-bonding capacity.
- Hypothesized Applications : Pyrimidine-containing compounds often exhibit kinase inhibition or antimicrobial activity, but this compound’s use remains unspecified.
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) ()
- Substituents : 2,3-Dichlorophenyl and ethoxymethoxy groups.
- Key Differences : Lacks the trifluoromethoxy group and dihydrobenzofuran system. The dichlorophenyl group confers strong electron-withdrawing effects and stability, common in herbicides.
- Applications : Registered as a pesticide, highlighting the role of halogenation in agrochemical efficacy .
N-[2-(3-Fluoro-phenyl)-benzoxazol-5-yl]-3-methyl-4-nitro-benzamide ()
- Substituents : Benzoxazole ring with 3-fluoro-phenyl and 4-nitro groups.
- Key Differences: The benzoxazole core (vs.
- Molecular Weight : 391.35 g/mol, significantly higher than typical benzamide pesticides, suggesting varied bioavailability .
Comparative Data Table
Substituent Effects and Research Implications
- Trifluoromethoxy vs.
- Dihydrobenzofuran vs. Benzoxazole/Pyrimidine : The dihydrobenzofuran’s partial saturation may improve membrane permeability relative to fully aromatic systems, while benzoxazole/pyrimidine cores could enhance target specificity via heterocyclic interactions .
- Hydroxyethyl Chain : Present in both the target compound and ’s analog, this group may facilitate solubility or serve as a metabolic liability depending on formulation.
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHFNO
- Molecular Weight : 305.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which are crucial for neuroprotection and reducing oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases.
- Neuroprotective Effects : Research indicates that derivatives of benzofuran compounds can protect against neuronal damage. For instance, related compounds have demonstrated the ability to mitigate the effects of head injuries in animal models by inhibiting lipid peroxidation and scavenging free radicals .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell signaling pathways, potentially leading to anti-tumor effects by inhibiting cell proliferation.
1. Neuroprotective Properties
Studies have highlighted the neuroprotective potential of benzofuran derivatives. For example, compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis .
2. Antitumor Activity
Research into related benzofuran compounds has revealed their potential in cancer therapy. These compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression . The specific mechanisms involve targeting various signaling pathways that regulate cell survival and proliferation.
3. Antimicrobial Effects
Benzofuran derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that they may inhibit bacterial growth, making them candidates for developing new antibacterial agents.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
